molecular formula C11H11NS2 B1620035 3-(1,3-dithiolan-2-yl)-1H-indole CAS No. 36104-60-6

3-(1,3-dithiolan-2-yl)-1H-indole

Katalognummer: B1620035
CAS-Nummer: 36104-60-6
Molekulargewicht: 221.3 g/mol
InChI-Schlüssel: WRUCRCKOLBABNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dithiolan-2-yl)-1H-indole can be achieved through several methods. One common approach involves the reaction of indole with 1,3-dithiolane under specific conditions. For example, the reaction can be carried out using boron trifluoride diethyl etherate (BF3.OEt2) and mercury(II) oxide (HgO) as catalysts . The reaction typically requires controlled heat and pressure to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can improve the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1,3-dithiolan-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dithiolan ring to a dithiol or thiol group.

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 3-(1,3-dithiolan-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison: 3-(1,3-dithiolan-2-yl)-1H-indole is unique due to the presence of both the indole core and the 1,3-dithiolan-2-yl group. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, the presence of the indole ring can enhance its biological activity, while the dithiolan group can influence its chemical reactivity and stability .

Eigenschaften

CAS-Nummer

36104-60-6

Molekularformel

C11H11NS2

Molekulargewicht

221.3 g/mol

IUPAC-Name

3-(1,3-dithiolan-2-yl)-1H-indole

InChI

InChI=1S/C11H11NS2/c1-2-4-10-8(3-1)9(7-12-10)11-13-5-6-14-11/h1-4,7,11-12H,5-6H2

InChI-Schlüssel

WRUCRCKOLBABNZ-UHFFFAOYSA-N

SMILES

C1CSC(S1)C2=CNC3=CC=CC=C32

Kanonische SMILES

C1CSC(S1)C2=CNC3=CC=CC=C32

Key on ui other cas no.

36104-60-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.